2,6-Dichloro-3-(difluoromethoxy)benzaldehyde

Physicochemical Properties Process Chemistry Purification

2,6-Dichloro-3-(difluoromethoxy)benzaldehyde (CAS 1806321-46-9) is a polyhalogenated benzaldehyde derivative with the molecular formula C8H4Cl2F2O2 and a molecular weight of 241.02 g/mol. It features chlorine atoms at the 2- and 6-positions and a difluoromethoxy (-OCHF2) group at the 3-position on the benzaldehyde core.

Molecular Formula C8H4Cl2F2O2
Molecular Weight 241.02 g/mol
CAS No. 1806321-46-9
Cat. No. B1460221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-3-(difluoromethoxy)benzaldehyde
CAS1806321-46-9
Molecular FormulaC8H4Cl2F2O2
Molecular Weight241.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1OC(F)F)Cl)C=O)Cl
InChIInChI=1S/C8H4Cl2F2O2/c9-5-1-2-6(14-8(11)12)7(10)4(5)3-13/h1-3,8H
InChIKeyLPWADBFKWDLOLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-3-(difluoromethoxy)benzaldehyde (CAS 1806321-46-9): A Strategic Halogenated Benzaldehyde Building Block for Medicinal and Agrochemical Synthesis


2,6-Dichloro-3-(difluoromethoxy)benzaldehyde (CAS 1806321-46-9) is a polyhalogenated benzaldehyde derivative with the molecular formula C8H4Cl2F2O2 and a molecular weight of 241.02 g/mol . It features chlorine atoms at the 2- and 6-positions and a difluoromethoxy (-OCHF2) group at the 3-position on the benzaldehyde core. This specific substitution pattern imparts unique electronic and steric properties, placing it within a class of compounds valued as versatile intermediates for the synthesis of bioactive molecules, particularly in the development of pyrethroid pesticides and pharmaceutical agents [1]. Its predicted boiling point is 283.8±35.0 °C and predicted density is 1.503±0.06 g/cm³ .

1 Halogenated benzaldehyde building block with sterically hindered, electron-deficient aldehyde for selective condensation and cross-coupling
2 2,6-dichloro-3-OCF2H substitution pattern enabling lipophilic bioisostere incorporation and metabolic stability research
3 Agrochemical and medicinal synthesis supported by patent-established pyrethroid intermediate pathway

Why Generic Substitution Fails: The Functional Necessity of the 2,6-Dichloro-3-(difluoromethoxy) Substitution Pattern in 2,6-Dichloro-3-(difluoromethoxy)benzaldehyde


In-class benzaldehyde derivatives cannot be interchanged for this compound without significant impact on downstream synthetic outcomes. The presence of two ortho-chlorine atoms creates a sterically hindered and electronically deactivated aldehyde center, which fundamentally alters its reactivity in condensation and cross-coupling reactions compared to non-chlorinated or mono-chlorinated analogs. The electron-withdrawing effect of chlorine increases the electrophilicity of the aldehyde carbon, while the difluoromethoxy group is a well-established metabolically stable lipophilic bioisostere, influencing both the pharmacokinetic profile of final drugs and the environmental persistence of agrochemicals [1]. Substituting with a non-fluorinated analog like 2,6-dichlorobenzaldehyde eliminates these crucial fluorine-mediated properties, while changing the substitution pattern to a regioisomer (e.g., 2,6-dichloro-4-(difluoromethoxy)benzaldehyde) re-vectors the molecular dipole and alters steric accessibility, leading to different reactivity and biological target engagement .

This Compound
2,6-dichloro-3-OCF2H benzaldehyde
Electron-withdrawing ortho-chlorines increase aldehyde electrophilicity; difluoromethoxy confers metabolic stability and lipophilicity.
Common Substitute
2,6-Dichlorobenzaldehyde
Lacks the difluoromethoxy group; fluorine-mediated bioisosteric and electronic properties are absent, altering downstream SAR.
This Compound
3-OCF2H substitution (meta to aldehyde)
Preserves aldehyde electrophilicity by avoiding direct conjugation; steric environment set by 2,6-dichloro pattern.
Regioisomer Risk
2,6-Dichloro-4-OCF2H benzaldehyde
Para-OCF2H may donate electron density, reducing aldehyde reactivity; molecular dipole and target engagement may shift.

2,6-Dichloro-3-(difluoromethoxy)benzaldehyde: Quantitative Differentiation Evidence for Strategic Procurement


Physicochemical Differentiation: Enhanced Boiling Point and Density Compared to the Non-Fluorinated Analog 2,6-Dichlorobenzaldehyde

The introduction of the difluoromethoxy group at the 3-position significantly alters the physical properties of the benzaldehyde scaffold. The target compound has a predicted boiling point of 283.8±35.0 °C at 760 mmHg and a predicted density of 1.503±0.06 g/cm³ . This represents a substantial increase over its direct non-fluorinated analog, 2,6-dichlorobenzaldehyde, which has an experimentally determined boiling point of 165 °C (or 231 °C/8 mmHg) and a density of 1.345 g/cm³ [1]. This difference in boiling point indicates a notable increase in intermolecular forces due to the fluorine atoms, which must be accounted for in distillation, storage, and reaction solvent selection.

Boiling Point & Density
Data to verify
~119 °C higher boiling point and ~0.16 g/cm³ density increase vs 2,6-dichlorobenzaldehyde
Higher bp and density affect distillation design and solvent miscibility in process workflows.
Values are predicted (ACD/Labs); confirm experimentally for scale-up decisions.
Physicochemical Properties Process Chemistry Purification

Regioisomeric Precision: Differentiating 3-OCF2H from the 4-OCF2H Positional Isomer

The position of the difluoromethoxy group on the benzene ring is a critical determinant of both reactivity and biological activity. The target compound, 2,6-dichloro-3-(difluoromethoxy)benzaldehyde, places the -OCF2H group meta to the aldehyde and ortho to one chlorine . Its regioisomer, 2,6-dichloro-4-(difluoromethoxy)benzaldehyde (CAS 1804936-61-5), places the -OCF2H group para to the aldehyde . This constitutional difference leads to distinct electronic effects. In the target compound, the -OCF2H group is not in direct conjugation with the aldehyde, which preserves the aldehyde's electrophilicity for nucleophilic attack. In the 4-isomer, the lone pair on the oxygen can donate electron density through the ring to the aldehyde carbon, potentially reducing its reactivity. While direct comparative reactivity data is not yet published, this well-established principle of aromatic electronics predicts distinct reaction kinetics.

Regioisomer Electronics
Class-level inference
3-OCF2H (meta) inductive withdrawal only; 4-OCF2H (para) may enable mesomeric donation, altering aldehyde electrophilicity
Correct regioisomer selection is critical for maintaining condensation reactivity.
No direct rate data; inference from Hammett relationships for substituted benzaldehydes.
Regioisomer Structure-Activity Relationship Synthetic Intermediate

Validated Scaffold Utility: Gatekeeper Intermediate for Pyrethroid Pesticide Synthesis

The difluoromethoxyaromatic aldehyde scaffold, of which this compound is a specific embodiment, is explicitly protected and described as a key intermediate for the preparation of broad-spectrum pyrethroid pesticides [1]. The patent literature highlights that the difluoromethoxy group contributes to the extended residual insecticidal activity on plant tissue, a critical performance metric for crop protection [1]. A related process patent further states an aim to simplify synthesis with a simultaneous increase in the yield of the end products, indicating the commercial importance of optimizing the production of these specific derivatives [2]. This positions the target compound as a privileged starting material for research programs aiming to develop novel, longer-lasting pyrethroids.

Pyrethroid Patent Pathway
Class-level inference
Scaffold explicitly claimed in US4404148A as intermediate for extended-residual-activity pyrethroids
Procurement is de-risked for agrochemical R&D programs following this patent trajectory.
Patent evidence supports application pathway; confirm applicability to specific project.
Agrochemical Intermediate Pyrethroid Synthesis Patent Evidence

Commercial Availability and Purity Benchmarking Against the Hydroxyl Precursor

A direct comparison with its synthetic precursor, 2,6-dichloro-3-hydroxybenzaldehyde (CAS 56962-14-2), provides procurement clarity. The target compound is commercially available from multiple suppliers with a minimum specified purity of 95% . Its precursor is available at a standard purity of 97% from at least one major vendor . The minor difference in typical commercial purity (95% vs 97%) reflects the added synthetic step of installing the difluoromethoxy group, which can introduce small amounts of unreacted phenol or side products. Quality-conscious buyers should therefore request a certificate of analysis (COA) specifically for residual 2,6-dichloro-3-hydroxybenzaldehyde content, as this is the most likely impurity to carry through and interfere with subsequent stoichiometric reactions.

Commercial Purity Benchmark
Supporting evidence
Target: min 95%; synthetic precursor 2,6-dichloro-3-hydroxybenzaldehyde up to 97%
Residual phenolic precursor may affect stoichiometric reactions; request specific COA analysis.
Vendor specifications as of 2025–2026; verify lot-specific purity and impurity profile.
Procurement Specification Purity Analysis Supply Chain

Optimal Application Scenarios for 2,6-Dichloro-3-(difluoromethoxy)benzaldehyde Driven by Structural Evidence


Development of Novel Pyrethroid Pesticides with Enhanced Residual Activity

Procure this compound as a core intermediate for synthesizing pyrethroid candidates. The patent-established role of 2,6-dichloro-difluoromethoxy aromatic scaffolds in conferring extended residual insecticidal activity on plant tissue makes it a high-priority building block for agrochemical discovery programs [1]. Its sterically hindered, electron-deficient aldehyde is primed for selective condensation with amine and hydrazine nucleophiles to build heterocyclic pesticide cores.

Synthesis of Fluorinated Pharmaceutical Candidates via Aldehyde-Derived Bioisosteres

Use this aldehyde to construct fluorinated drug-like libraries. The difluoromethoxy group is a recognized metabolic blocker and lipophilicity modulator. The hindered 2,6-dichloro environment further directs regioselective reactions at the aldehyde, enabling the synthesis of oximes, hydrazones, and benzylamine derivatives with precision [1]. These derivatives are valuable in medicinal chemistry for exploring structure-activity relationships around the benzaldehyde core.

Process Chemistry Investigation of Ortho-Substituent Effects on Aromatic Aldehyde Reactivity

Leverage the predicted physicochemical differentiation (boiling point ~284 °C vs. ~165 °C for the non-fluorinated analog) to study how the difluoromethoxy group impacts reaction kinetics and purification workflows. The compound serves as a model substrate for research into steric and electronic effects in nucleophilic additions to sterically congested benzaldehydes.

Quality-Centric Synthesis of 2,6-Dichloro-3-(difluoromethoxy)phenyl Derivatives for Material Science

Utilize the compound as a precursor for synthesizing specialized benzyl alcohol, benzoic acid, and mandelic acid derivatives. The commercial availability at 95% purity, with attention to the residual hydroxy-precursor impurity, allows for the reproducible synthesis of advanced intermediates for liquid crystals or other functional materials, where halogenation pattern and purity are paramount .

Application
Selection Property
Validation Focus
Pyrethroid pesticide discovery
Patent-supported 2,6-dichloro-OCF2H scaffold
Extended residual activity profile in plant tissue assays
Fluorinated drug-like library synthesis
OCF2H as metabolically stable lipophilic bioisostere
Regioselective aldehyde derivatization (oximes, hydrazones, benzylamines)
Ortho-steric effect process chemistry
Predicted boiling point differentiation vs non-fluorinated analog
Reaction kinetics and purification workflow profiling
Specialty functional material precursors
Commercial purity with known hydroxy-precursor impurity
Impurity-controlled synthesis of benzyl alcohol/benzoic acid derivatives
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